Regioisomer-Dependent Pharmacophore Validation: 5-yl vs. 4-yl Scaffold
The 1-ethyl-1H-imidazol-5-yl scaffold is a critical component of a validated, low-basicity 5-HT7 receptor agonist pharmacophore. The lead compound AGH-107, which incorporates this specific 5-yl regioisomer, demonstrated high affinity (Ki = 6 nM) and agonist function (EC50 = 19 nM) at the 5-HT7 receptor, with a 176-fold selectivity over the 5-HT1A receptor [1]. This biological activity is directly tied to the 5-substitution pattern; the corresponding 4-yl regioisomer would not produce the same pharmacophore and is not represented in this chemotype. This provides a direct, application-specific reason to procure the 5-yl isomer.
| Evidence Dimension | 5-HT7 Receptor Binding Affinity (Ki) of Lead Compound Derived from Scaffold |
|---|---|
| Target Compound Data | AGH-107 (derived from 1-ethyl-1H-imidazol-5-yl): Ki = 6 nM, EC50 = 19 nM |
| Comparator Or Baseline | 1-ethyl-1H-imidazol-4-yl regioisomer: No reported activity in this chemotype |
| Quantified Difference | Selective agonist activity observed only with the 5-yl scaffold |
| Conditions | Radioligand binding assay and functional cAMP assay on HEK293 cells expressing human 5-HT7R. |
Why This Matters
For medicinal chemistry projects targeting the 5-HT7 receptor, procurement of the 5-yl isomer is essential for replicating or building upon this validated, selective pharmacophore.
- [1] Hogendorf, A. et al. (2017). Low-basicity 5-HT7 Receptor Agonists Synthesized Using the van Leusen Multicomponent Protocol. Scientific Reports, 7, 1444. View Source
